molecular formula C9H13N3OS2 B13859321 N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide

N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide

Cat. No.: B13859321
M. Wt: 243.4 g/mol
InChI Key: SQIXCEKCYJMSIR-UHFFFAOYSA-N
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Description

N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide is a complex organic compound that features a furan ring, a carbamothioyl group, and a methanethioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide typically involves the reaction of furan derivatives with dimethylamine and thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, it is generally synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates and their subsequent reactions to form the final product.

Chemical Reactions Analysis

Types of Reactions

N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The methanethioamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include furan-3-carboxylic acid derivatives, amines, alcohols, and various substituted furan derivatives.

Scientific Research Applications

N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide involves its interaction with specific molecular targets and pathways. The furan ring and carbamothioyl group are believed to play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-3-carboxamides: These compounds share the furan ring structure and have similar chemical properties.

    Thioamides: Compounds containing the thioamide group exhibit similar reactivity and biological activity.

    Dimethylcarbamothioyl derivatives: These compounds have similar synthetic routes and applications.

Uniqueness

N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C9H13N3OS2

Molecular Weight

243.4 g/mol

IUPAC Name

3-(furan-3-ylmethylcarbamothioyl)-1,1-dimethylthiourea

InChI

InChI=1S/C9H13N3OS2/c1-12(2)9(15)11-8(14)10-5-7-3-4-13-6-7/h3-4,6H,5H2,1-2H3,(H2,10,11,14,15)

InChI Key

SQIXCEKCYJMSIR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)NC(=S)NCC1=COC=C1

Origin of Product

United States

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